N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H18N4O3S and its molecular weight is 310.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting specific kinases and modulating ion channels. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
Property | Details |
---|---|
Molecular Formula | C₁₇H₁₉N₃O₅S |
Molecular Weight | 377.4 g/mol |
CAS Number | 1232800-37-1 |
This compound primarily acts as an inhibitor of the discoidin domain receptor 1 (DDR1). DDR1 is implicated in various inflammatory processes, making it a target for therapeutic intervention in conditions like inflammatory bowel disease (IBD) . The compound exhibits a potent inhibition profile with an IC₅₀ value of approximately 10.6 nM against DDR1, demonstrating significant selectivity over a broad panel of kinases .
Biological Activity and Pharmacological Implications
The biological activity of this compound extends beyond kinase inhibition. It has been noted for its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. Activation of GIRK channels is associated with various physiological processes including:
- Pain perception
- Epilepsy
- Addiction and reward mechanisms
- Anxiety modulation
The compound has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability compared to traditional urea-based compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Inflammatory Bowel Disease (IBD) : In models of DSS-induced colitis, the compound demonstrated promising oral therapeutic effects by reducing pro-inflammatory cytokine expression and inhibiting DDR1 autophosphorylation .
- Neuropharmacology : In studies evaluating GIRK channel modulation, compounds with similar structures have been shown to significantly alter neuronal excitability, suggesting potential applications in treating neurological disorders .
Summary of Biological Effects
Biological Activity | Effect |
---|---|
DDR1 Inhibition | IC₅₀ = 10.6 nM |
GIRK Channel Activation | Nanomolar potency |
Therapeutic Potential | IBD treatment; neuroprotection |
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c18-13(14-10-5-8-21(19,20)9-10)11-3-4-12(16-15-11)17-6-1-2-7-17/h3-4,10H,1-2,5-9H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQHEEYBLVIKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.